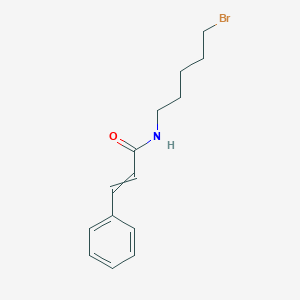![molecular formula C20H17N B13954136 9,10,12-trimethylbenzo[a]acridine CAS No. 63040-02-8](/img/structure/B13954136.png)
9,10,12-trimethylbenzo[a]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10,12-Trimethylbenzo[a]acridine: is a polycyclic aromatic hydrocarbon that belongs to the acridine family It is characterized by a fused ring structure that includes both benzene and acridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10,12-trimethylbenzo[a]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3,6-trimethylaniline with phthalic anhydride in the presence of a Lewis acid catalyst can yield the desired acridine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9,10,12-Trimethylbenzo[a]acridine can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: 9,10,12-Trimethylbenzo[a]acridine is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has shown potential in biological applications, particularly as an anticancer agent. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a candidate for cancer therapy research.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its fluorescent properties are exploited in the development of optical materials and sensors.
Mécanisme D'action
The mechanism of action of 9,10,12-trimethylbenzo[a]acridine primarily involves its interaction with DNA. The planar structure of the compound allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA. This can inhibit the activity of enzymes such as topoisomerase, leading to the inhibition of cell proliferation. Additionally, the compound can generate reactive oxygen species, contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Acridine: A parent compound with similar structural features but lacking the methyl groups.
9-Methylacridine: A derivative with a single methyl group.
10-Methylacridine: Another derivative with a methyl group at a different position.
Uniqueness: 9,10,12-Trimethylbenzo[a]acridine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s ability to interact with biological targets and its overall stability.
Propriétés
Numéro CAS |
63040-02-8 |
|---|---|
Formule moléculaire |
C20H17N |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
9,10,12-trimethylbenzo[a]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-17-14(3)20-16-7-5-4-6-15(16)8-9-18(20)21-19(17)11-13(12)2/h4-11H,1-3H3 |
Clé InChI |
CWOZJMDRFAMWLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13954053.png)
![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
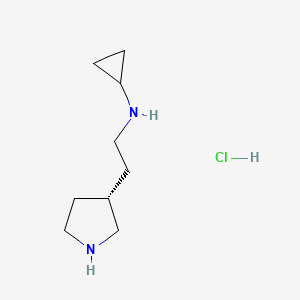
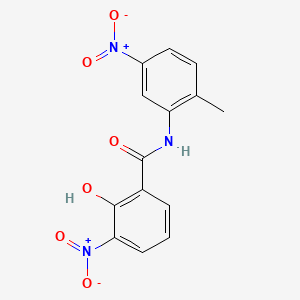

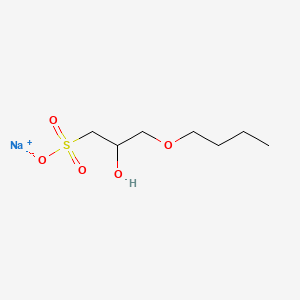
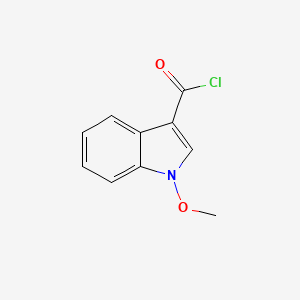
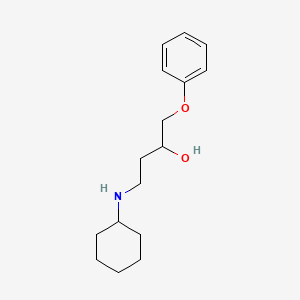
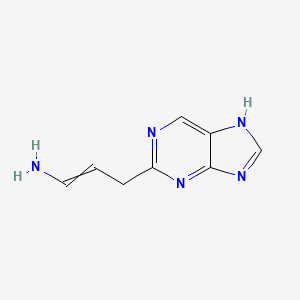
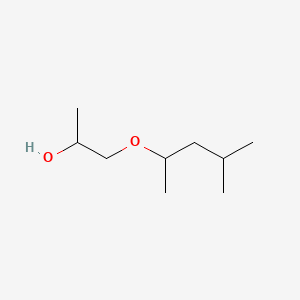
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
